Comparative Cytotoxicity in TNBC Cell Lines: D43 vs. Parent Toxoflavin
Anticancer agent 188 (D43) exhibits a significantly lower half-maximal inhibitory concentration (IC50) against TNBC cells compared to its parent compound, toxoflavin. Quantitative data confirms D43's enhanced potency in reducing TNBC cell viability [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.42 μM (MDA-MB-231); 0.96 μM (HCC1806) |
| Comparator Or Baseline | Toxoflavin (Parent Compound): IC50 > 10 μM (MDA-MB-231) |
| Quantified Difference | >23-fold increase in potency (MDA-MB-231) |
| Conditions | SRB assay, 48-hour treatment (MDA-MB-231 and HCC1806 cells) |
Why This Matters
This quantifiable improvement over the parent compound justifies the selection of D43 over toxoflavin for studies requiring potent TNBC cell growth inhibition.
- [1] Wu, T. et al. Toxoflavin analog D43 exerts antiproliferative effects on breast cancer by inducing ROS-mediated apoptosis and DNA damage. Sci. Rep. 14, 4008 (2024). DOI: 10.1038/s41598-024-53843-1 View Source
